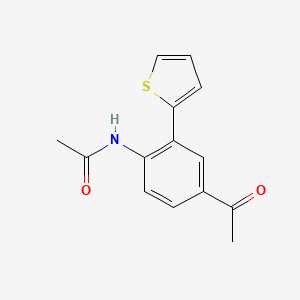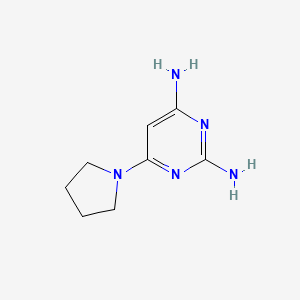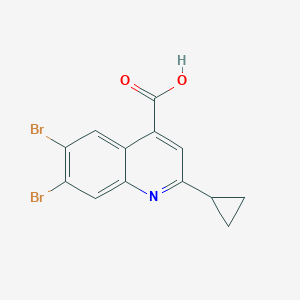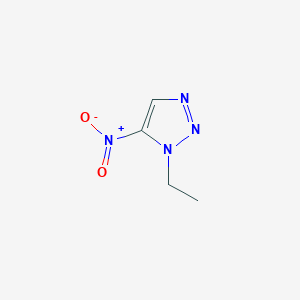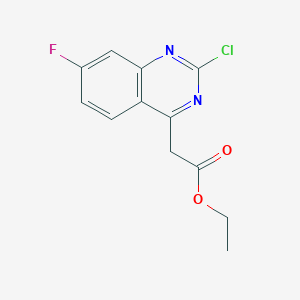![molecular formula C11H12BrClN2O2 B13719428 Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 2-chloro-N-(4-bromophenyl)acetamide. This intermediate is then reacted with isopropyl hydrazinecarboxylate under specific conditions to yield the final product .
Industrial Production Methods
the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity .
化学反応の分析
Types of Reactions
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The hydrazono group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the chloro group is replaced by the nucleophile.
Oxidation and Reduction: Products include various oxidized or reduced forms of the hydrazono group.
科学的研究の応用
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is primarily used in proteomics research. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function .
作用機序
The mechanism of action of Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity . The exact pathways and molecular targets involved are still under investigation.
類似化合物との比較
Similar Compounds
Isopropyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate: A closely related compound with similar chemical properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar structure, used for its antimicrobial properties.
Uniqueness
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is unique due to its specific hydrazono and chloroacetate functional groups, which confer distinct reactivity and biological activity. Its ability to modify proteins makes it particularly valuable in proteomics research .
特性
分子式 |
C11H12BrClN2O2 |
|---|---|
分子量 |
319.58 g/mol |
IUPAC名 |
propan-2-yl (2E)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C11H12BrClN2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+ |
InChIキー |
UQRFIWFWKPQYQI-XNTDXEJSSA-N |
異性体SMILES |
CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Br)/Cl |
正規SMILES |
CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


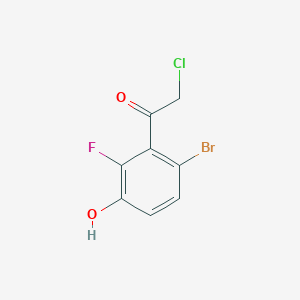
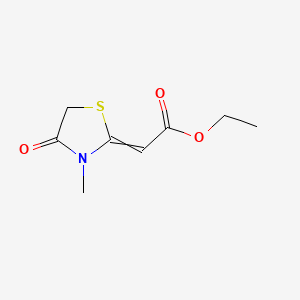
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
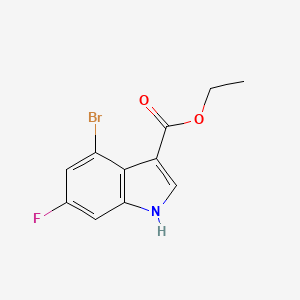
![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)
![Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)
![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
